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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and analgesic
efficacy of two moderately selective nociceptin/orphanin FQ (NOP) receptor agonists, SR14150
and SR16835, in the context of chronic pain models. The information presented is compiled
from preclinical studies to assist researchers in understanding the distinct mechanisms and
potential therapeutic applications of these compounds.

Introduction

SR14150 and SR16835 are two investigational compounds that have been evaluated for their
potential in treating chronic pain. Both molecules act on the NOP receptor system, which is
known to play a complex role in pain modulation. However, their distinct pharmacological
profiles at both the NOP and p-opioid receptors (MOR) result in different effects in chronic pain
states. This guide summarizes the key experimental findings to highlight these differences.

In Vitro Pharmacological Profile

The foundational differences between SR14150 and SR16835 are evident in their in vitro
receptor binding and functional activities. SR14150 exhibits a bifunctional profile as a partial
agonist at both NOP and p-opioid receptors, whereas SR16835 is a more selective full agonist
at the NOP receptor with only weak partial agonism at the p-opioid receptor.[1][2][3]
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In Vivo Efficacy in a Chronic Neuropathic Pain

Model

The differential effects of SR14150 and SR16835 are particularly pronounced in in vivo studies
using the spinal nerve ligation (SNL) model in mice, a well-established model of chronic

neuropathic pain.

In SNL mice, SR14150 demonstrated an increase in tail-flick latency, indicating an
antinociceptive effect against thermal stimuli.[1][4] This effect was blocked by the opioid
antagonist naloxone, confirming that it is mediated by the p-opioid receptor.[1][4] In contrast,
SR16835 had no significant effect on tail-flick latency in these animals.[1][4]

Both SR14150 and SR16835 showed significant antiallodynic activity, reducing mechanical
hypersensitivity in SNL mice.[1][4] Notably, this effect for both compounds was completely
blocked by the NOP receptor antagonist SB-612111 and was unaffected by naloxone.[1][4][5]
This indicates that the relief from mechanical allodynia is mediated through the NOP receptor

system for both compounds.
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Signaling Pathways and Mechanism of Action

The distinct in vivo effects of SR14150 and SR16835 in chronic pain highlight the differential
roles of the NOP and p-opioid systems. The data suggest that in a chronic pain state, an
upregulation of the NOP system in the spinal cord may lead to NOP receptor-mediated

antiallodynia.[4]

SR16835

SR16835 Action

NOP Receptor Mechanical Antiallodynia
Full Agonist (SB-612111-Reversible)

SR14150

SR14150 Action

NOP Receptor
Partial Agonist

p-Opi

oid Receptor (MOR)
Partial Agonist

Mechanical Antiallodynia
(SB-612111-Reversible)

Thermal Antinociception
(Naloxone-Reversible)

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279133/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pubmed.ncbi.nlm.nih.gov/21859931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279133/
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3199991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page
Caption: Receptor activation and resulting analgesic effects of SR14150 and SR16835.

The dual agonism of SR14150 allows it to engage both MOR-mediated thermal antinociception
and NOP-mediated mechanical antiallodynia. In contrast, SR16835's activity is primarily
focused on the NOP receptor, leading to a selective effect on mechanical allodynia in this
chronic pain model.

Experimental Protocols

The following methodologies were employed in the key comparative studies.
e Model: Spinal Nerve Ligation (SNL)[4]

e Species: Mice[4]

e Procedure: The L5 spinal nerve is isolated and tightly ligated with silk suture. This procedure
induces a state of chronic mechanical allodynia and thermal hyperalgesia in the ipsilateral
hind paw, mimicking symptoms of neuropathic pain.

e Mechanical Allodynia Assessment:
o Method: von Frey Filaments using the up-down method.[4]

o Procedure: Animals are placed on a wire mesh platform. Calibrated von Frey filaments
with increasing buckling weights are applied to the plantar surface of the hind paw to
determine the paw withdrawal threshold. A lower threshold indicates increased mechanical
sensitivity (allodynia).

e Thermal Nociception Assessment:
o Method: Tail-flick assay.[4]

o Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The
latency to flick the tail away from the heat source is measured as an indicator of thermal
pain sensitivity. An increased latency suggests an antinociceptive effect.
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e Compounds: SR14150, SR16835, Morphine (positive control), Naloxone (MOR antagonist),
SB-612111 (NOP antagonist).[4]

e Route of Administration: Subcutaneous (s.c.) injection.[4]
e Dosing:

o SR14150: 3—-10 mg/kg

o SR16835: 10-30 mg/kg

o Antagonists were administered 10 minutes prior to the agonist injection.[4]

Experimental Setup
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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